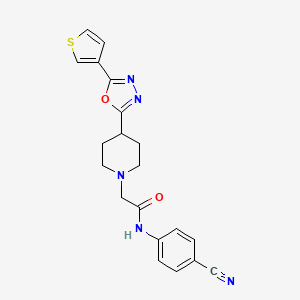

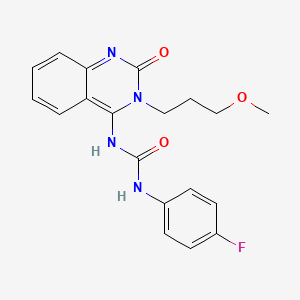

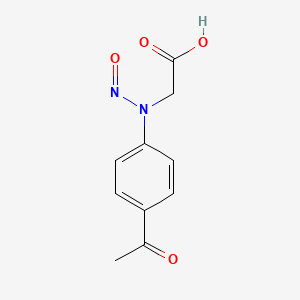

![molecular formula C11H16N4 B3001794 N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine CAS No. 1645376-48-2](/img/structure/B3001794.png)

N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of dimethylamino groups and a prop-2-ynyl substituent.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and regiospecific reactions. For example, the synthesis of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves alkylation and cyclization reactions . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, includes an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the prop-2-ynyl group and achieve the desired substitution pattern on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . These structural features can influence the compound's reactivity and interaction with biological targets. The molecular structure of "this compound" would likely exhibit similar intermolecular interactions, which could be analyzed through crystallography or computational modeling.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 6-[(dimethylamino)methylene]aminouracil reacts with heterocumulenes to form novel pyrimido[4,5-d]pyrimidine derivatives after elimination of dimethylamine . This suggests that "this compound" could also participate in cycloaddition reactions with suitable reactants, potentially leading to a range of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of dimethylamino groups in the compound may increase its basicity and nucleophilicity, affecting its solubility in organic solvents and reactivity towards electrophiles. The prop-2-ynyl group could introduce additional reactivity due to its alkyne functionality, which can participate in reactions such as Sonogashira couplings or cycloadditions. These properties would need to be characterized through experimental studies, including NMR, IR spectroscopy, and mass spectrometry, to fully understand the behavior of the compound.

Mecanismo De Acción

Target of Action

It is known that amines are generally involved in a wide range of biological processes . They can interact with various receptors and enzymes in the body, influencing physiological and pathological processes .

Mode of Action

Amines are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . The nitrogen atom in amines can form a coordinate covalent bond with a proton, resulting in a positively charged ammonium ion . This can influence the compound’s interaction with its targets.

Biochemical Pathways

Amines are involved in a wide range of biochemical pathways, including neurotransmission, inflammation, and immune response .

Pharmacokinetics

Amines are generally well absorbed in the body and can be distributed to various tissues . They can be metabolized by various enzymes, including monoamine oxidases and N-acetyltransferases . The metabolites can then be excreted in the urine .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .

Action Environment

The action, efficacy, and stability of N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .

Propiedades

IUPAC Name |

N,N-dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-5-6-15(4)9-10-7-12-11(13-8-10)14(2)3/h1,7-8H,6,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGTYVMLMDOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)CN(C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

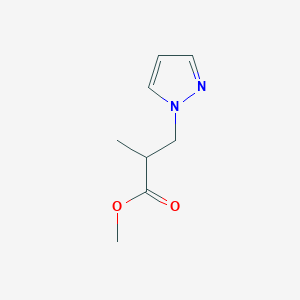

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

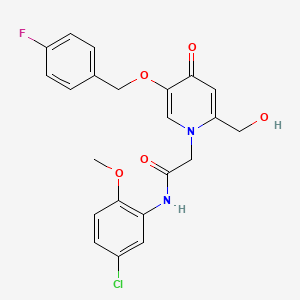

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)

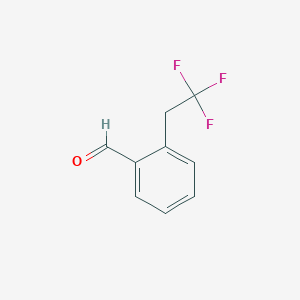

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)